

A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-1-ethylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-1-ethylcyclohexane**

Cat. No.: **B14745128**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-1-ethylcyclohexane**, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and comparative data from its halogenated analogs, 1-chloro-1-ethylcyclohexane and 1-iodo-1-ethylcyclohexane. This approach allows for a robust understanding of the expected spectral features for the characterization of **1-Bromo-1-ethylcyclohexane**.

Data Presentation

The following tables summarize the predicted and experimentally observed spectroscopic data for **1-Bromo-1-ethylcyclohexane** and its chloro and iodo analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1-Bromo-1-ethylcyclohexane	~1.80 - 1.95	m	2H	Cyclohexyl H (axial, adjacent to C-Br)
	~1.60 - 1.75	m	2H	Cyclohexyl H (equatorial, adjacent to C-Br)
	~1.40 - 1.55	m	6H	Other cyclohexyl H
	~2.05	q	2H	-CH ₂ -CH ₃
	~1.00	t	3H	-CH ₂ -CH ₃
1-Chloro-1-ethylcyclohexane	1.75 - 1.65	m	4H	Cyclohexyl H (adjacent to C-Cl)
	1.55 - 1.40	m	6H	Other cyclohexyl H
	1.85	q	2H	-CH ₂ -CH ₃
	0.95	t	3H	-CH ₂ -CH ₃
1-Iodo-1-ethylcyclohexane	~1.90 - 2.10	m	2H	Cyclohexyl H (axial, adjacent to C-I)
	~1.70 - 1.85	m	2H	Cyclohexyl H (equatorial, adjacent to C-I)
	~1.40 - 1.60	m	6H	Other cyclohexyl H
	~2.20	q	2H	-CH ₂ -CH ₃
	~1.05	t	3H	-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

Compound	Chemical Shift (δ) ppm	Assignment
1-Bromo-1-ethylcyclohexane	~70	C-Br
~35	-CH ₂ -CH ₃	
~30	Cyclohexyl C (adjacent to C-Br)	
~25	Other cyclohexyl C	
~23	Other cyclohexyl C	
~10	-CH ₂ -CH ₃	
1-Chloro-1-ethylcyclohexane	~75	C-Cl
~33	-CH ₂ -CH ₃	
~28	Cyclohexyl C (adjacent to C-Cl)	
~26	Other cyclohexyl C	
~24	Other cyclohexyl C	
~9	-CH ₂ -CH ₃	
1-Iodo-1-ethylcyclohexane	~50	C-I
~38	-CH ₂ -CH ₃	
~32	Cyclohexyl C (adjacent to C-I)	
~27	Other cyclohexyl C	
~24	Other cyclohexyl C	
~12	-CH ₂ -CH ₃	

Table 3: IR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
1-Bromo-1-ethylcyclohexane	2935, 2860	Strong	C-H stretch (cyclohexane & ethyl)
1450	Medium	C-H bend (CH ₂)	
1380	Medium	C-H bend (CH ₃)	
680	Strong	C-Br stretch	
1-Chloro-1-ethylcyclohexane	2930, 2855	Strong	C-H stretch (cyclohexane & ethyl)
1445	Medium	C-H bend (CH ₂)	
1375	Medium	C-H bend (CH ₃)	
730	Strong	C-Cl stretch	
1-Iodo-1-ethylcyclohexane	2925, 2850	Strong	C-H stretch (cyclohexane & ethyl)
1440	Medium	C-H bend (CH ₂)	
1370	Medium	C-H bend (CH ₃)	
650	Strong	C-I stretch	

Table 4: Mass Spectrometry Data (Predicted Fragmentation for **1-Bromo-1-ethylcyclohexane**)

m/z	Relative Intensity	Assignment
190/192	Moderate	$[M]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
161/163	High	$[M - \text{C}_2\text{H}_5]^+$
111	Moderate	$[M - \text{Br}]^+$
83	High	$[\text{C}_6\text{H}_{11}]^+$ (Cyclohexyl cation)
55	High	$[\text{C}_4\text{H}_7]^+$
29	High	$[\text{C}_2\text{H}_5]^+$

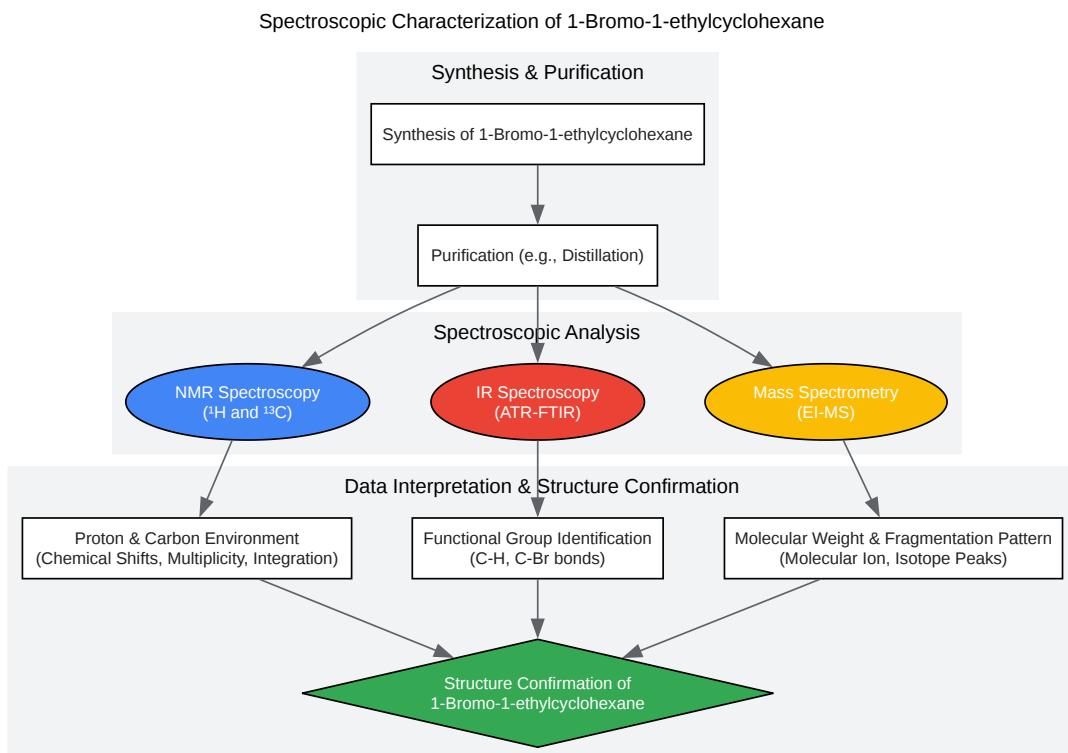
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). The solution is then filtered into a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for acquiring both ^1H and ^{13}C NMR spectra.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy


- Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromo-1-ethylcyclohexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **1-Bromo-1-ethylcyclohexane**.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-1-ethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14745128#spectroscopic-data-nmr-ir-ms-for-the-characterization-of-1-bromo-1-ethylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com